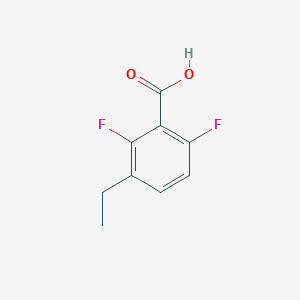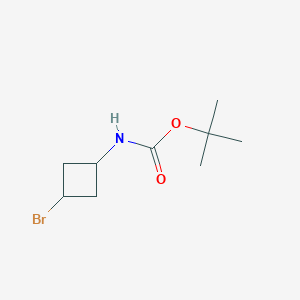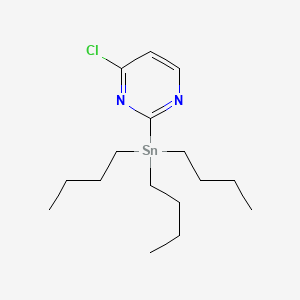
4-Chloro-2-(tributylstannyl)pyrimidine
Übersicht
Beschreibung
4-Chloro-2-(tributylstannyl)pyrimidine is an organotin compound . It has a molecular weight of 403.58 . It is a liquid in its physical form .
Synthesis Analysis
4-Chloro-2-(tributylstannyl)pyrimidine is used in Stille coupling reactions . It can be used as one of the precursors in the synthesis of 2-aminopyridine oxazolidinones as potent and selective tankyrase (TNKS) inhibitors and the synthesis of canagliflozin, a novel inhibitor for sodium-dependent glucose cotransporter .Molecular Structure Analysis
The molecular formula of 4-Chloro-2-(tributylstannyl)pyrimidine is C16H29ClN2Sn . The InChI code is 1S/C4H2ClN2.3C4H9.Sn/c5-4-1-2-6-3-7-4;31-3-4-2;/h1-2H;31,3-4H2,2H3 .Chemical Reactions Analysis
4-Chloro-2-(tributylstannyl)pyrimidine is used in Stille coupling reactions . This reaction is a key step in the synthesis of many complex organic compounds.Physical And Chemical Properties Analysis
4-Chloro-2-(tributylstannyl)pyrimidine is a liquid . It has a molecular weight of 403.58 .Wissenschaftliche Forschungsanwendungen
Synthesis of 2-Aminopyridine Oxazolidinones
4-Chloro-2-(tributylstannyl)pyrimidine is used as a precursor in the synthesis of 2-aminopyridine oxazolidinones . These compounds are potent and selective inhibitors of tankyrase (TNKS), an enzyme involved in various cellular processes, including regulation of Wnt signaling and telomere maintenance. Inhibitors of TNKS have potential applications in cancer therapy, as they can disrupt the proliferation of cancer cells.
Development of Canagliflozin
Another significant application is in the synthesis of canagliflozin , a medication used to treat type 2 diabetes. It works by inhibiting the sodium-dependent glucose cotransporter, which is responsible for glucose reabsorption in the kidneys. By blocking this transporter, canagliflozin helps to reduce blood glucose levels.
Organic Synthesis of Stannanes
The compound serves as a key reagent in the organic synthesis of stannanes , which are organotin compounds widely used in cross-coupling reactions. These reactions are fundamental in creating complex organic molecules, making stannanes valuable in pharmaceutical and materials science research.
Palladium-Catalyzed Coupling Reactions
4-Chloro-2-(tributylstannyl)pyrimidine is involved in palladium-catalyzed coupling reactions . These reactions are crucial for forming carbon-carbon bonds in organic chemistry, with applications ranging from the synthesis of natural products to the development of new materials.
Research on Halogenated Heterocycles
This chemical is also important in the study of halogenated heterocycles . Halogen atoms on heterocycles can significantly alter the electronic properties of molecules, which is useful in designing drugs with specific biological activities.
Synthesis of Pyrimidine Derivatives
The compound is utilized in synthesizing various pyrimidine derivatives . Pyrimidines are a class of heterocyclic aromatic organic compounds, similar to benzene and pyridine, and are found in many important biomolecules, such as nucleotides.
Material Science Applications
In material science, 4-Chloro-2-(tributylstannyl)pyrimidine can be used to modify surfaces or create new polymeric materials with specific properties, such as increased conductivity or improved thermal stability .
Environmental Studies
Lastly, due to its specific reactivity, it can be used in environmental studies to understand the behavior of organotin compounds in ecosystems and their potential impact on wildlife and human health .
Safety And Hazards
Eigenschaften
IUPAC Name |
tributyl-(4-chloropyrimidin-2-yl)stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClN2.3C4H9.Sn/c5-4-1-2-6-3-7-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCLDHXYCXTOCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=CC(=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29ClN2Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(tributylstannyl)pyrimidine | |
CAS RN |
155191-66-5 | |
| Record name | 4-chloro-2-(tributylstannyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde](/img/structure/B2928777.png)
![1-allyl-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2928779.png)
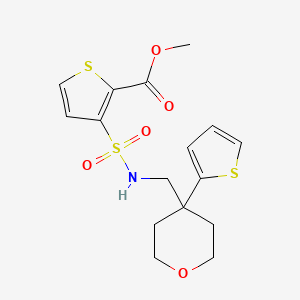
![2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2928782.png)
![N-[2-[[1-(4-Tert-butylphenyl)-2-methylpropyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2928783.png)
![1-[(4-Ethoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2928786.png)
![2-[5-(4-Chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2928788.png)
![2,5-dichloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide](/img/structure/B2928790.png)
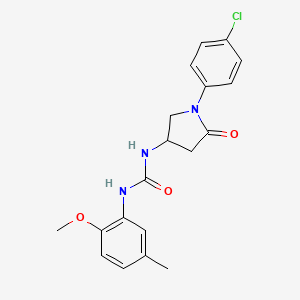
![(Z)-4-benzoyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2928795.png)
![N-[[4-(2-Aminoethyl)phenyl]methyl]-7,8-dihydronaphthalene-2-carboxamide;hydrochloride](/img/structure/B2928796.png)

